molecular formula C10H9FO4 B2827514 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid CAS No. 2169651-18-5

6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid

Cat. No.: B2827514
CAS No.: 2169651-18-5
M. Wt: 212.176
InChI Key: IKYMUJRPSSABIJ-UHFFFAOYSA-N
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Description

6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom at the sixth position, a methoxycarbonyl group at the third position, and a methyl group at the second position on the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid typically involves the following steps:

    Fluorination: Introduction of the fluorine atom at the sixth position of the benzene ring.

    Esterification: Formation of the methoxycarbonyl group at the third position.

    Methylation: Addition of the methyl group at the second position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the available technology.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom or other groups on the benzene ring can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups on the benzene ring play a crucial role in determining its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    6-Fluoro-3-(methoxycarbonyl)benzoic acid: Lacks the methyl group at the second position.

    3-(Methoxycarbonyl)-2-methylbenzoic acid: Lacks the fluorine atom at the sixth position.

    6-Fluoro-2-methylbenzoic acid: Lacks the methoxycarbonyl group at the third position.

Uniqueness: 6-Fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid is unique due to the specific combination of the fluorine atom, methoxycarbonyl group, and methyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-fluoro-3-methoxycarbonyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-5-6(10(14)15-2)3-4-7(11)8(5)9(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMUJRPSSABIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169651-18-5
Record name 6-fluoro-3-(methoxycarbonyl)-2-methylbenzoic acid
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